Cas no 478246-83-2 (9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno4,3-dpyrimidine)
9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno4,3-dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno4,3-dpyrimidine
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- MDL: MFCD01568537
9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno4,3-dpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M163945-25mg |
9-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine |
478246-83-2 | 25mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M163945-50mg |
9-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine |
478246-83-2 | 50mg |
$ 380.00 | 2022-06-04 | ||
| Matrix Scientific | 167423-500mg |
9-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine |
478246-83-2 | 500mg |
$918.00 | 2023-09-06 | ||
| Matrix Scientific | 167423-1g |
9-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine |
478246-83-2 | 1g |
$1836.00 | 2023-09-06 | ||
| Matrix Scientific | 167423-5g |
9-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine |
478246-83-2 | 5g |
$7343.00 | 2023-09-06 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00921144-1g |
9-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine |
478246-83-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| A2B Chem LLC | AI85139-1mg |
9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine |
478246-83-2 | >90% | 1mg |
$5223.00 | 2024-04-19 | |
| A2B Chem LLC | AI85139-5mg |
9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine |
478246-83-2 | >90% | 5mg |
$6458.00 | 2024-04-19 | |
| A2B Chem LLC | AI85139-10mg |
9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine |
478246-83-2 | >90% | 10mg |
$8791.00 | 2024-04-19 | |
| A2B Chem LLC | AI85139-500mg |
9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine |
478246-83-2 | >90% | 500mg |
$52981.00 | 2024-04-19 |
9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno4,3-dpyrimidine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno4,3-dpyrimidine
Introduction to 9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno[4,3-d]pyrimidine (CAS No. 478246-83-2)
9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno[4,3-d]pyrimidine (CAS No. 478246-83-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiochromeno[4,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the thiochromene and pyrimidine moieties, as well as the nitrobenzyl sulfanyl substituent, contribute to its intriguing chemical and biological properties.
The synthesis of 9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno[4,3-d]pyrimidine typically involves multi-step reactions, often starting from readily available starting materials. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its evaluation in various biological assays. The synthetic route generally involves the formation of the thiochromene core, followed by the introduction of the pyrimidine ring and the nitrobenzyl sulfanyl group.
In terms of its biological activity, 9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno[4,3-d]pyrimidine has been studied for its potential as an anticancer agent. Research has shown that this compound exhibits significant cytotoxicity against a variety of cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death. Additionally, the compound has demonstrated selectivity for cancer cells over normal cells, which is a highly desirable property for potential therapeutic agents.
Beyond its anticancer properties, 9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno[4,3-d]pyrimidine has also been investigated for its anti-inflammatory and antioxidant activities. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest that it may have potential applications in the treatment of inflammatory diseases and conditions associated with oxidative stress.
The pharmacokinetic properties of 9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno[4,3-d]pyrimidine have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, further optimization may be necessary to improve its bioavailability and reduce potential side effects.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While 9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno[4,3-d]pyrimidine is still in preclinical stages of development, promising results from animal studies have paved the way for future clinical investigations. Preclinical studies have demonstrated that this compound can effectively inhibit tumor growth in xenograft models without causing significant toxicity to healthy tissues.
The structural diversity within the thiochromeno[4,3-d]pyrimidine scaffold allows for extensive chemical modifications to optimize biological activity and pharmacological properties. Researchers are actively exploring various derivatives of 9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno[4,3-d]pyrimidine to identify compounds with enhanced potency and selectivity. These efforts include modifying substituents on the thiochromene ring and exploring different functional groups on the pyrimidine moiety.
In conclusion, 9-Methyl-2-(3-nitrobenzyl)sulfanyl-5H-thiochromeno[4,3-d]pyrimidine (CAS No. 478246-83-2) represents a promising lead compound in the development of new therapeutic agents for cancer and other diseases. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound holds significant promise for advancing medical treatments in the future.
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